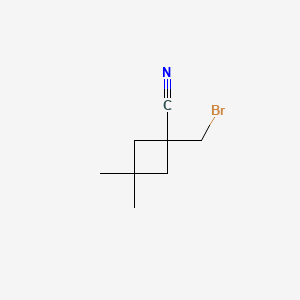
1-(Dimethylphosphoryl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylphosphoryl)cyclobutan-1-ol is an organic compound with the molecular formula C6H13O2P It features a cyclobutane ring substituted with a hydroxyl group and a dimethylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylphosphoryl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with dimethylphosphine oxide under specific conditions to introduce the dimethylphosphoryl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylphosphoryl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phosphoryl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields cyclobutanone derivatives, while reduction can lead to cyclobutane .
Applications De Recherche Scientifique
1-(Dimethylphosphoryl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Dimethylphosphoryl)cyclobutan-1-ol involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanol: Similar structure but lacks the dimethylphosphoryl group.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclobutylamine: Features an amine group instead of a hydroxyl group.
Uniqueness
1-(Dimethylphosphoryl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a dimethylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H13O2P |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
1-dimethylphosphorylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13O2P/c1-9(2,8)6(7)4-3-5-6/h7H,3-5H2,1-2H3 |
Clé InChI |
BAAQICRPHJJDKA-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)



![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)



![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)

